Pentanesulfonyl fluoride, 5-fluoro-

CAS No.: 372-99-6

Cat. No.: VC17977844

Molecular Formula: C5H10F2O2S

Molecular Weight: 172.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372-99-6 |

|---|---|

| Molecular Formula | C5H10F2O2S |

| Molecular Weight | 172.20 g/mol |

| IUPAC Name | 5-fluoropentane-1-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H10F2O2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |

| Standard InChI Key | VQSHEUCJEAGJCN-UHFFFAOYSA-N |

| Canonical SMILES | C(CCF)CCS(=O)(=O)F |

Introduction

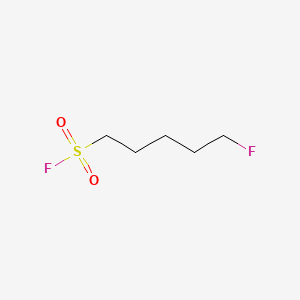

Chemical Identification and Structural Characteristics

Basic Identifiers

5-Fluoropentane-1-sulfonyl fluoride is systematically named 5-fluoropentane-1-sulfonyl fluoride, with the molecular formula C₅H₁₀F₂O₂S and a molecular weight of 188.18 g/mol (calculated from atomic masses) . The compound’s structure consists of a linear pentane chain with a fluorine atom at the terminal carbon (C5) and a sulfonyl fluoride (-SO₂F) group at the first carbon (C1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 372-99-6 | |

| Synonyms | 5-Fluoro-pentane-1-sulfonyl fluoride | |

| Molecular Formula | C₅H₁₀F₂O₂S | |

| Exact Mass | 188.007 g/mol |

The sulfonyl fluoride group confers electrophilic reactivity, making the compound susceptible to nucleophilic substitution reactions, particularly with water or amines .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-fluoropentane-1-sulfonyl fluoride likely follows a two-step process analogous to other sulfonyl fluorides:

-

Sulfonation of Pentane:

Pentane is sulfonated using chlorosulfonic acid (HSO₃Cl) to form 1-pentanesulfonyl chloride. Fluorination at the fifth carbon is achieved via free-radical halogenation using a fluorine source (e.g., F₂ gas or Selectfluor®) . -

Halide Exchange:

The sulfonyl chloride intermediate undergoes fluoride substitution using potassium fluoride (KF) or potassium bifluoride (KHF₂) in a polar aprotic solvent (e.g., acetonitrile) .

This method mirrors the synthesis of methanesulfonyl fluoride, where chloride-to-fluoride exchange achieves high yields under controlled conditions .

Physical and Chemical Properties

Physicochemical Data

While experimental data for 5-fluoropentane-1-sulfonyl fluoride are sparse, its properties can be inferred from related compounds:

The compound is expected to be a hygroscopic liquid at room temperature, releasing toxic hydrogen fluoride (HF) and sulfur oxides (SOₓ) upon hydrolysis . Its refractive index and logP (octanol-water partition coefficient) are estimated at 1.40–1.45 and 2.7–3.0, respectively, indicating moderate lipophilicity .

Reactivity and Functional Applications

Chemical Reactivity

The sulfonyl fluoride group (-SO₂F) is highly electrophilic, enabling reactions with nucleophiles such as:

-

Amines: Formation of sulfonamides, useful in peptide synthesis .

-

Alcohols: Generation of sulfonate esters under basic conditions .

Comparative Analysis with Related Compounds

| Compound | Structural Features | Key Differences |

|---|---|---|

| Methanesulfonyl Fluoride | -SO₂F attached to methane | Smaller size, higher volatility |

| 5-Fluoro-2-methylbenzene-1-sulfonyl Fluoride | Aromatic ring, methyl group | Enhanced stability, varied reactivity |

| 1-Hexanesulfonyl Fluoride | Longer carbon chain (C6) | Lower solubility, higher boiling point |

The pentane backbone and terminal fluorine in 5-fluoropentane-1-sulfonyl fluoride balance reactivity and lipophilicity, making it distinct from shorter-chain or aromatic analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume